molecular formula C8H14N2S B13178174 4-(Pentan-3-YL)-1,3-thiazol-2-amine

4-(Pentan-3-YL)-1,3-thiazol-2-amine

Cat. No.: B13178174
M. Wt: 170.28 g/mol
InChI Key: MZVWRIQEEITSKS-UHFFFAOYSA-N
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Description

4-(Pentan-3-YL)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentan-3-YL)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Pentan-3-YL)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

4-(Pentan-3-YL)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Pentan-3-YL)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pentan-3-yl group can influence the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pentan-2-YL)-1,3-thiazol-2-amine
  • 4-(Hexan-3-YL)-1,3-thiazol-2-amine
  • 4-(Butan-3-YL)-1,3-thiazol-2-amine

Uniqueness

4-(Pentan-3-YL)-1,3-thiazol-2-amine is unique due to the specific positioning of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

4-pentan-3-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H14N2S/c1-3-6(4-2)7-5-11-8(9)10-7/h5-6H,3-4H2,1-2H3,(H2,9,10)

InChI Key

MZVWRIQEEITSKS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CSC(=N1)N

Origin of Product

United States

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